molecular formula C20H14FN3O B2700790 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 477492-96-9

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2700790
CAS No.: 477492-96-9
M. Wt: 331.35
InChI Key: AMTIUBNZPTVVMA-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is unique due to the presence of both the benzimidazole and fluorobenzamide moieties. This combination enhances its biological activity and makes it a promising candidate for further research and development .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural combination of a benzimidazole moiety and a fluorobenzamide group. This structure is significant as benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Compound Structural Features Biological Activity
BenzimidazoleParent structure; wide range of activitiesAntimicrobial, anticancer
2-PhenylbenzimidazoleContains phenyl group; known for antimicrobial propertiesAntimicrobial
4-FluorobenzamideFluorinated derivative; studied for drug developmentPotential anti-inflammatory

The combination of these moieties enhances the biological activity profile of this compound, making it a promising candidate for further research and development in drug design.

The anticancer properties of this compound are primarily attributed to its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to interact with specific molecular targets involved in cancer progression, thereby exerting its therapeutic effects.

Research Findings

Recent studies have focused on the biological activities of this compound, revealing significant findings:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it induced apoptosis in K562 leukemia cells through caspase activation and modulation of apoptotic gene expression (BAX, BIM, BAD) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. In one study, derivatives similar to this compound showed moderate inhibitory activity against resistant strains of bacteria such as Enterococcus faecalis .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer signaling pathways. These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Case Study 1: Anticancer Efficacy

A recent study explored the effects of this compound on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results indicated that the compound triggered significant cytotoxicity and apoptosis in both cell lines, highlighting its potential as a treatment for resistant leukemia forms .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The study found that certain derivatives exhibited moderate activity against E. faecalis, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTIUBNZPTVVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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